![molecular formula C24H23N5O2S B2887336 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1795296-84-2](/img/structure/B2887336.png)
2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Description
2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
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Scientific Research Applications
The compound , known by its chemical name “2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide” and its identifier “F6469-2160,” has several potential applications in scientific research due to its structural features, which include an imidazole ring. Imidazole-containing compounds are known for their broad range of biological activities and are used in the synthesis of various pharmaceuticals. Below is a comprehensive analysis of the unique applications of this compound:
Antibacterial Applications
Imidazole derivatives have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring in the compound’s structure suggests that it could be effective against bacterial infections, potentially acting as a bactericidal agent .
Antifungal Properties
Similar to their antibacterial capabilities, imidazole compounds can also serve as antifungal agents. The compound F6469-2160 could be explored for its efficacy in treating fungal infections, leveraging its imidazole moiety .
Antitumor Activity
Compounds with an imidazole ring have shown promise in antitumor studies. F6469-2160 may inhibit the growth of cancer cells or interfere with tumor progression, making it a candidate for cancer research .
Anti-inflammatory Potential
The anti-inflammatory properties of imidazole derivatives make them suitable for the development of new anti-inflammatory drugs. F6469-2160 could be investigated for its ability to reduce inflammation in various medical conditions .
Antiviral Uses
Imidazole-containing compounds have been utilized in antiviral drugs. The structural attributes of F6469-2160 suggest potential applications in the development of treatments for viral infections .
Antidiabetic Effects
Some imidazole derivatives have been associated with antidiabetic effects. Research into F6469-2160 could uncover its potential to regulate blood sugar levels or improve insulin sensitivity .
Antioxidant Properties
The compound’s structure indicates that it may possess antioxidant properties, which could be beneficial in combating oxidative stress and related diseases .
Enzyme Inhibition
Imidazole derivatives are known to act as inhibitors for various enzymes. F6469-2160 could be studied for its potential to target specific enzymes involved in disease processes .
Each of these applications warrants detailed investigation to determine the efficacy and safety of F6469-2160 in various therapeutic contexts. The compound’s imidazole core is a versatile pharmacophore that has been integral in the development of numerous drugs, underscoring the importance of such compounds in medicinal chemistry and drug design .
properties
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-14-7-6-10-28-12-20(27-22(14)28)18-8-4-5-9-19(18)26-21(30)11-17-13-32-24-25-16(3)15(2)23(31)29(17)24/h4-10,12,17H,11,13H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMWLPSKRJRHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CC4CSC5=NC(=C(C(=O)N45)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide |
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